3'-Hydroxystanozolol

Descripción

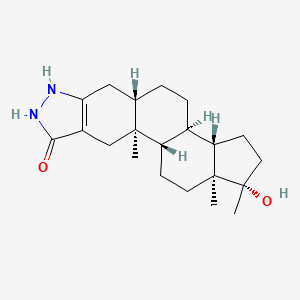

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(1S,2S,10S,13R,14S,17S,18S)-17-hydroxy-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icos-4(8)-en-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N2O2/c1-19-11-14-17(22-23-18(14)24)10-12(19)4-5-13-15(19)6-8-20(2)16(13)7-9-21(20,3)25/h12-13,15-16,25H,4-11H2,1-3H3,(H2,22,23,24)/t12-,13+,15-,16-,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWPAIUOYLTYQKK-YEZTZDHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C)O)CCC4C3(CC5=C(C4)NNC5=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@@H]4[C@@]3(CC5=C(C4)NNC5=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50558682 | |

| Record name | 3-Hydroxy-stanozolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50558682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3'-Hydroxystanozolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006001 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

125709-39-9, 2295-92-3 | |

| Record name | 3′-Hydroxystanozolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125709-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Hydroxystanozolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125709399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-stanozolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50558682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-HYDROXYSTANOZOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01AEG6W4Y9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3'-Hydroxystanozolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006001 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Conceptual Framework and Research Context of 3 Hydroxystanozolol

Origin and Research Significance within Steroid Metabolism

Stanozolol (B1681124) was initially synthesized by Clinton et al. in 1959. hilarispublisher.comhmdb.ca Upon administration, stanozolol undergoes extensive hepatic biotransformation by various enzymatic pathways in the liver. wikipedia.orgspandidos-publications.com This metabolic process yields several metabolites, with 3'-Hydroxystanozolol being one of the most prominent. hilarispublisher.comspandidos-publications.comcaymanchem.com Other major metabolites include 4-β-hydroxystanozolol and 16-β-hydroxystanozolol. spandidos-publications.comresearchgate.netresearchgate.net

The research significance of this compound stems from its role as a long-term metabolite. While the parent stanozolol compound is rapidly cleared, this compound and its conjugates, particularly the glucuronide, persist in the body for a longer duration, extending the detection window for stanozolol misuse. wikipedia.orgusada.orgthermofisher.comresearchgate.net This extended detectability makes this compound a primary target in anti-doping control and other forensic analyses.

The molecular characteristics of stanozolol and its key metabolites are summarized in the table below:

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Stanozolol | C21H32N2O | 328.5 |

| This compound | C21H32N2O2 | 344.491 |

| This compound Glucuronide | C27H40N2O8 | 520.2785 |

Historical Evolution of Research on Stanozolol Metabolites

Early efforts to detect stanozolol in biological samples faced challenges due to the parent compound's rapid metabolism and poor behavior in gas chromatography, a common analytical technique at the time. hmdb.cathermofisher.com This necessitated a shift in research focus towards the identification and characterization of its urinary metabolites.

A significant breakthrough occurred in 1986 when Schänzer and Donike successfully identified 3'-OH-stanozolol as a major urinary metabolite. thermofisher.comresearchgate.net This discovery revolutionized the detection of stanozolol abuse, leading to the successful implementation of this method for the 1988 Seoul Olympic Games. researchgate.net In the years that followed, extensive research continued to unravel the complex metabolic pathways of stanozolol, leading to the description of a high number of metabolites. researchgate.net

The evolution of analytical techniques, particularly the advent of gas chromatography-mass spectrometry (GC-MS/MS) and liquid chromatography-mass spectrometry (LC-MS/MS), further enhanced the ability to detect stanozolol metabolites. usada.orgthermofisher.comresearchgate.net These advanced methods improved sensitivity, lowered limits of identification, and significantly expanded the detection windows for stanozolol. Some studies have even reported the discovery of up to 48 stanozolol metabolites, further refining the understanding of its metabolic fingerprint. hilarispublisher.com

Role as a Key Metabolite in Biochemical and Forensic Sciences Research

This compound plays a crucial role in both biochemical and forensic sciences research due to its metabolic characteristics and persistence in biological matrices.

In biochemical research , this compound serves as a vital marker for understanding the intricate metabolic pathways of anabolic androgenic steroids. Studies involving this metabolite contribute to a deeper comprehension of hepatic enzymatic biotransformation processes and how the body processes xenobiotics. wikipedia.orgspandidos-publications.com Furthermore, it is instrumental in investigating potential drug-drug interactions that can influence steroid metabolism, such as the observed effect of diclofenac (B195802) on the urinary excretion of this compound, which can impact detection efficacy. researchgate.netkingston.ac.uk

In forensic sciences research , particularly in the context of anti-doping and drug testing, this compound is widely recognized as the primary and most reliable marker for confirming stanozolol misuse. usada.orghilarispublisher.comthermofisher.comresearchgate.netuni.lu Its detection is routinely performed in human urine samples for sports drug testing and in animal matrices (e.g., horses and cattle) to ensure compliance with regulations against growth promoters. hilarispublisher.comhmdb.caresearchgate.net

The analytical methodologies employed for its detection primarily involve advanced mass spectrometry techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). wikipedia.orgusada.orghilarispublisher.comthermofisher.comresearchgate.nethmdb.ca These methods are highly sensitive and specific, allowing for the unambiguous identification of this compound and its glucuronide conjugates, which are the main excretory forms. wikipedia.orgthermofisher.comresearchgate.netresearchgate.net The ability to detect these long-term metabolites has dramatically extended the window for retrospective analysis of samples, significantly strengthening anti-doping efforts worldwide. usada.orgthermofisher.comresearchgate.net

Metabolic Pathways and Biotransformation Research

Primary Metabolic Transformation of Stanozolol (B1681124) Leading to 3'-Hydroxystanozolol

Stanozolol undergoes extensive metabolism in humans, leading to the formation of various hydroxylated derivatives. Among these, this compound is identified as a major mono-hydroxylated metabolic product. bioline.org.brnih.gov The hydroxylation occurs at the C-3' position of the pyrazole (B372694) ring, which is a unique structural feature of stanozolol. nih.govresearchgate.net

The hydroxylation of stanozolol to this compound is a Phase I metabolic reaction, typically catalyzed by cytochrome P450 (CYP) enzymes. These enzymes are known for their role in introducing hydroxyl groups into various substrates. While specific CYP isoforms responsible for the 3'-hydroxylation of stanozolol are not explicitly detailed in all general metabolism overviews, such hydroxylation reactions are characteristic of this enzyme family. acs.org The process involves the introduction of a hydroxyl group at the 3' position of the pyrazole moiety of the stanozolol molecule. nih.gov

This compound is recognized as a significant Phase I metabolic intermediate. Its identification in biological samples, particularly urine, is commonly achieved using advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). dshs-koeln.deresearchgate.netusada.orgdshs-koeln.de These methods often involve derivatization steps, such as trimethylsilylation, to improve the chromatographic behavior and detection limits of the metabolites. dshs-koeln.denih.gov Research has shown that this compound can be detected in urine for an extended period, making it a valuable long-term marker for stanozolol abuse. dshs-koeln.de

Conjugation Pathways of this compound

Following Phase I hydroxylation, this compound undergoes Phase II metabolism, primarily through conjugation reactions. These reactions increase the water solubility of the metabolite, facilitating its excretion from the body. dshs-koeln.dedshs-koeln.de The main conjugation pathways identified for this compound are glucuronidation and, to a lesser extent, sulfation. dshs-koeln.denih.govdshs-koeln.dedshs-koeln.de

Glucuronidation is a predominant conjugation pathway for this compound. This process involves the transfer of a glucuronic acid moiety from uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the hydroxyl group of this compound, catalyzed by UDP-glucuronosyltransferases (UGTs). biosynth.com The resulting conjugate, this compound glucuronide, is a major urinary metabolite and a crucial target in doping control. dshs-koeln.dedshs-koeln.debiosynth.com Studies have demonstrated that this compound glucuronide can be detected for a significantly longer duration in urine compared to other stanozolol metabolites, extending the detection window for stanozolol misuse. dshs-koeln.de For instance, this compound glucuronide has been detected up to 240 hours after a single oral dose of stanozolol, whereas other metabolites like 4β-hydroxystanozolol glucuronide and 16β-hydroxystanozolol glucuronide were detected for shorter periods (120 hours and 144 hours, respectively). dshs-koeln.de

Table 1: Detection Times of Stanozolol Glucuronide Metabolites in Urine (Single Oral Dose of 2 mg Stanozolol) dshs-koeln.de

| Metabolite | Detection Time (hours) |

| This compound Glucuronide | 240 |

| 4β-Hydroxystanozolol Glucuronide | 120 |

| 16β-Hydroxystanozolol Glucuronide | 144 |

While glucuronidation is the primary conjugation pathway, sulfation also contributes to the biotransformation of stanozolol metabolites, including this compound. Sulfation involves the transfer of a sulfate (B86663) group from 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to a hydroxyl group, catalyzed by sulfotransferases (SULTs). nih.govnih.gov Research indicates that sulfate conjugates of stanozolol metabolites are formed, and while they may not always extend the detection window as significantly as glucuronides, they can serve as additional markers for stanozolol misuse. researchgate.net Some studies suggest that sulfation of C17 hydroxyl groups can lead to the formation of 17-epimers in urine. researchgate.net

Comparative Metabolic Studies

Comparative metabolic studies highlight the unique aspects of this compound formation and excretion. Unlike many other anabolic androgenic steroids, stanozolol's metabolism is characterized by the significant formation and prolonged excretion of hydroxylated metabolites, particularly this compound. dshs-koeln.debioline.org.brdshs-koeln.de Research has compared the excretion profiles of this compound with other stanozolol metabolites, such as 4β-hydroxystanozolol and 16β-hydroxystanozolol. dshs-koeln.dedshs-koeln.de For instance, 16β-hydroxystanozolol is generally excreted in slightly higher concentrations than this compound, and both are in significantly higher concentrations than 4β-hydroxystanozolol. dshs-koeln.de

The detection duration of these metabolites can also vary depending on the administration route (oral vs. intramuscular) and the analytical technique employed (GC/HRMS vs. LC/MS/MS). dshs-koeln.de For example, samples collected after intramuscular injection could be confirmed for a much longer period than those after oral administration. dshs-koeln.de Furthermore, LC/MS/MS methods have shown better results for detecting stanozolol metabolites compared to GC/HRMS, often with simpler sample preparation. dshs-koeln.de

Table 2: Relative Excretion Levels of Stanozolol Hydroxylated Metabolites dshs-koeln.de

| Metabolite | Relative Excretion Level |

| 16β-Hydroxystanozolol | Higher |

| This compound | Moderate |

| 4β-Hydroxystanozolol | Significantly Lower |

Studies have also investigated the influence of co-administered drugs on stanozolol metabolism. For example, diclofenac (B195802) has been shown to significantly reduce the urinary excretion of this compound in rats by inhibiting enzymatic steroid glucuronidation, although its levels in hair remained detectable. researchgate.netkuleuven.be This highlights the complexity of metabolic interactions and their implications for drug detection.

Advanced Analytical Methodologies for 3 Hydroxystanozolol Research

Sample Preparation Techniques and Optimization

Effective sample preparation is a cornerstone of reliable analytical results, aiming to isolate 3'-hydroxystanozolol from interfering substances and enhance its concentration for detection.

Solid-phase extraction (SPE) is a widely utilized technique for the purification and concentration of this compound from urine samples. bioline.org.brnih.gov This method offers advantages over others by being efficient and versatile, requiring less organic solvent, and effectively removing interfering substances without the formation of emulsions. bioline.org.br

Various SPE cartridges have been investigated to optimize the recovery of stanozolol (B1681124) and its metabolites. One study compared different SPE approaches, including anion and cation mixed-mode ion exchange, reversed-phase, and normal-phase cartridges, to minimize matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. researchgate.net Research has demonstrated that specific SPE cartridges, such as Oasis-MCX, significantly improve the recovery and ion match criteria for this compound, especially at low concentrations. bioline.org.brnih.gov

A study focusing on the direct detection of this compound glucuronide highlighted a simple and fast sample preparation method based on a single SPE step, which avoids the need for enzymatic hydrolysis or derivatization. nih.govsigmaaldrich.com This method achieved a high extraction recovery of 93%. nih.gov Another protocol involves conditioning an amino (NH2) SPE column and passing the sample extract through it to clean up and concentrate the analytes before analysis. rivm.nl

Table 1: Comparison of Extraction Procedures for this compound

| Parameter | Extraction Procedure 1 (LLE-based) | Extraction Procedure 2 (SPE-based) |

| Primary Extraction Method | Liquid-Liquid Extraction | Solid-Phase Extraction (Oasis-MCX) |

| Recovery Range | 53% to 71% | 56% to 97% |

| Performance at Low Concentrations | Less effective | Significant improvement in recovery and ion match criterion |

| Reference | bioline.org.brnih.gov | bioline.org.brnih.gov |

Liquid-liquid extraction (LLE) represents a more traditional approach to sample preparation for this compound. A common LLE procedure involves the use of n-pentane for the extraction of various steroids from urine. nih.govdss.go.th However, this method has been found to be unsuitable for stanozolol metabolites, yielding a poor recovery of less than 10%. nih.govdss.go.th

In contrast, a more effective LLE-based method involves enzymatic hydrolysis followed by extraction with distilled diethyl ether after alkalizing the sample. bioline.org.br This procedure is part of a double extraction process that has been compared with SPE-based methods. bioline.org.brnih.gov While LLE can be effective, it is often more labor-intensive and can be less efficient at low analyte concentrations compared to modern SPE protocols. bioline.org.brnih.gov

Derivatization is a crucial step in preparing this compound for gas chromatography (GC) analysis, as it improves the compound's thermal stability and volatility. dshs-koeln.detcichemicals.com

Trimethylsilylation (TMS): This is a common derivatization technique where trimethylsilyl (B98337) (TMS) groups are introduced into the molecule. dshs-koeln.detcichemicals.com For this compound, a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium (B1175870) iodide (NH4I), and ethanethiol (B150549) is often used to create TMS derivatives. dshs-koeln.de This process leads to sharper chromatographic peaks and lower detection limits. dshs-koeln.de Another derivatizing agent used is a mixture of MSTFA, Iodo-TMS, and Dithioerythritol. bioline.org.brnih.gov

N-isobutyloxycarbonylation (isoBOC): An improved screening method involves a mixed derivatization using N-isobutyloxycarbonyl (isoBOC) and O-trimethylsilyl (TMS). nih.govdss.go.th This approach has shown significantly better recovery (>80%) compared to traditional n-pentane extraction (<10%). nih.govdss.go.th The N-isoBOC-O-TMS derivatization provides adequate sensitivity and specificity for detecting this compound at concentrations as low as 2 ng/ml. nih.govdss.go.th This method involves the complete derivatization of the ionizable hydrogen atoms in this compound, resulting in two peaks with identical mass spectra for the compound and its 17-epimer. dss.go.th

The majority of this compound is excreted in urine as a glucuronide conjugate. dshs-koeln.denih.gov Traditional methods often involve enzymatic hydrolysis to cleave this conjugate before analysis. nih.gov However, recent advancements have focused on the direct detection of the intact glucuronide.

Direct detection methods, often employing LC-MS/MS, offer several advantages, including simplified and faster sample preparation by eliminating the hydrolysis step. nih.govresearchgate.net These "dilute-and-shoot" approaches can improve electrospray ionization efficiency and potentially extend the detection window for stanozolol misuse. researchgate.net A highly sensitive method for the direct detection of 3'-hydroxy-stanozolol glucuronide has been developed, allowing detection down to 25 pg/mL in human urine. nih.gov This approach, utilizing a single solid-phase extraction, has been shown to prolong the detection time by nearly 50% compared to other methods. nih.gov

Chromatographic Separation Research

Chromatographic techniques are essential for separating this compound from other compounds in the prepared sample, enabling accurate identification and quantification.

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), has been a primary tool for the analysis of this compound. dshs-koeln.deuit.no However, the analysis of this compound by GC can be challenging due to its pyrazole (B372694) structure, which makes it sensitive to active sites within the GC system (e.g., injector, column). dshs-koeln.de This can lead to decreased signal intensity. dshs-koeln.de

To overcome these challenges, several strategies have been developed:

Derivatization: As discussed previously, converting this compound into more volatile and stable derivatives, such as TMS or mixed N-isoBOC-O-TMS derivatives, is critical for good chromatographic performance. dshs-koeln.denih.govdss.go.th

Internal Standards: The use of a deuterated internal standard, such as this compound-d3, can significantly improve the detection of the target analyte. dshs-koeln.de The internal standard helps to saturate active sites in the GC system, acting as a carrier and leading to a more robust and reliable signal for this compound, especially at low concentrations. dshs-koeln.de

High-Resolution Mass Spectrometry (HRMS): Employing GC coupled with high-resolution mass spectrometry (GC-HRMS) or tandem mass spectrometry (GC-MS/MS) enhances the specificity and sensitivity of detection, allowing for the confirmation of this compound at the low levels required by anti-doping agencies. dshs-koeln.debioline.org.brnih.gov

Table 2: Gas Chromatography Parameters for this compound Analysis

| Parameter | Method 1 | Method 2 |

| Gas Chromatograph | Agilent 6890N | Not Specified |

| Column | Ultra1 capillary column (15.9 m x 0.2 mm I.D., 0.11µm film thickness) | Not Specified |

| Carrier Gas | Helium | Not Specified |

| Injector Temperature | 300°C | Not Specified |

| Temperature Program | 185°C, +5°C/min to 240°C, +20°C/min to 310°C (2 min) | Not Specified |

| Derivatization | MSTFA/NH4I/Ethanethiol | N-isoBOC-O-TMS |

| Detection | Finnigan GCQ ion trap MS or Finnigan MAT95 HRMS | GC-MS |

| Reference | dshs-koeln.de | nih.govdss.go.th |

Liquid Chromatography (LC) Method Development

The foundation of robust analytical methods for this compound lies in the meticulous development of liquid chromatography (LC) protocols. The primary goal is to achieve efficient separation of the analyte from endogenous matrix components, which can interfere with detection. Key parameters in LC method development include the selection of the stationary phase (column), the mobile phase composition, and the elution mode (isocratic or gradient).

For the analysis of this compound and other stanozolol metabolites, reversed-phase chromatography is commonly employed. nih.gov Method development often involves optimizing the mobile phase pH and composition. For instance, acidic conditions, such as using 0.1% (v/v) formic acid in water and methanol (B129727), have been shown to provide favorable separation and ionization efficiency. nih.gov The influence of the mobile phase pH on the signal intensity of this compound is a critical factor, with acidic pH generally yielding better results for positive ion mode detection. dshs-koeln.de

Gradient elution, where the mobile phase composition is changed over the course of the analysis, is frequently utilized to achieve optimal separation of multiple metabolites and to reduce analysis time. dshs-koeln.de A typical gradient might start with a higher percentage of the aqueous phase and gradually increase the organic phase (e.g., methanol or acetonitrile) to elute more hydrophobic compounds. dshs-koeln.de The flow rate is another parameter that is fine-tuned to ensure sharp chromatographic peaks and adequate separation. dshs-koeln.de

Sample preparation is an integral part of LC method development, aimed at extracting and concentrating the analyte while removing interfering substances. Solid-phase extraction (SPE) is a widely used technique for cleaning up urine samples before LC analysis. nih.govnih.gov Optimization of SPE procedures, including the choice of sorbent material (e.g., mixed-mode anion exchange) and elution solvents, is crucial for maximizing recovery and minimizing matrix effects. nih.gov

Table 1: Parameters in LC Method Development for this compound

| Parameter | Common Choices & Considerations | Research Findings |

|---|---|---|

| Stationary Phase (Column) | Reversed-phase (e.g., C18), Core-shell particles. nih.govresearchgate.net | Core-shell columns like Kinetex XB offer fast and efficient separations. nih.gov |

| Mobile Phase | Aqueous component (e.g., water with formic acid or ammonium acetate) and Organic component (e.g., methanol, acetonitrile). nih.govdshs-koeln.dedshs-koeln.de | Acidic pH (e.g., 0.1% formic acid) enhances ionization and signal intensity in positive ion mode. nih.govdshs-koeln.de |

| Elution Mode | Isocratic or Gradient. nih.govdshs-koeln.de | Gradient elution is common for separating multiple metabolites with varying polarities. dshs-koeln.de |

| Flow Rate | Typically in the range of 0.2-0.4 mL/min for standard HPLC. dshs-koeln.de | Optimized to balance analysis time and chromatographic resolution. dshs-koeln.de |

| Sample Preparation | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE). nih.govnih.gov | Mixed-mode anion exchange SPE with diethyl ether elution has shown high recovery and reduced matrix effects. nih.gov |

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound, often coupled with mass spectrometry. researchgate.net HPLC systems utilize high pressure to pump the mobile phase through a column packed with fine particles (typically 3-5 µm), leading to high-resolution separations.

In the context of this compound research, HPLC is applied for both qualitative and quantitative purposes. It is instrumental in separating this compound from its parent compound, stanozolol, and other metabolites like 16β-hydroxystanozolol and 4β-hydroxystanozolol. nih.gov This separation is crucial for accurate quantification and for studying the metabolic profile of stanozolol.

One of the significant advantages of HPLC is its direct compatibility with electrospray ionization (ESI), a soft ionization technique that allows for the analysis of intact conjugated metabolites, such as this compound glucuronide. researchgate.net This direct analysis can sometimes offer longer detection windows compared to methods that require hydrolysis of the conjugate. researchgate.net

The development of HPLC methods often focuses on achieving low limits of detection (LOD) and quantification (LOQ). For instance, an HPLC method coupled with tandem mass spectrometry was developed to detect this compound in rat hair, urine, and serum with LLODs as low as 0.125 ng/mL in urine and serum. nih.gov The use of columns with core-shell particles has been shown to provide faster separations and lower the limit of detection for target metabolites to the range of 0.05 to 0.15 µg/L. nih.gov

Table 2: HPLC Applications in this compound Analysis

| Application | Key Findings |

|---|---|

| Separation of Metabolites | Successfully separates this compound from other stanozolol metabolites like 16β-hydroxystanozolol and 4β-hydroxystanozolol. nih.gov |

| Quantitative Analysis | Enables the determination of this compound concentrations in various biological matrices, including urine, serum, and hair. nih.gov |

| Direct Analysis of Conjugates | Allows for the direct detection of this compound glucuronide, potentially extending the window of detection. researchgate.net |

| Method Validation | HPLC methods are validated for linearity, accuracy, precision, and recovery to ensure reliable results. nih.gov |

Ultra-Performance Liquid Chromatography (UPLC) Advancements

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography technology, utilizing columns with sub-2 µm particles. This results in substantially higher separation efficiency, speed, and sensitivity compared to conventional HPLC. tdx.cat

In the analysis of this compound, UPLC offers several advantages. The increased resolution allows for better separation from complex matrix interferences, which is particularly beneficial when analyzing samples at very low concentrations. The faster analysis times are advantageous for high-throughput screening, a common requirement in anti-doping laboratories.

UPLC systems, when coupled with high-resolution mass spectrometry (HRMS), provide a powerful tool for both targeted and non-targeted screening of anabolic steroids and their metabolites. tdx.cat The enhanced separation capabilities of UPLC help to minimize matrix effects and improve the quality of mass spectra, aiding in the confident identification of compounds. tdx.cat While specific UPLC applications focusing solely on this compound are often integrated within broader screening methods, the principles of improved speed and resolution are directly applicable and beneficial for its analysis.

Mass Spectrometric Detection Techniques

Mass spectrometry (MS) is the definitive detection method for this compound, providing high selectivity and sensitivity. It is almost always coupled with a chromatographic separation technique like GC or LC.

Gas Chromatography-Mass Spectrometry (GC-MS) and Variants (GC-MS/MS, GC-HRMS, GC-QTOF-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) has historically been a workhorse in steroid analysis. For this compound, analysis by GC-MS requires derivatization, typically trimethylsilylation, to improve its volatility and thermal stability. dshs-koeln.de

The analysis of this compound at low concentrations by GC can be challenging due to its pyrazole structure, which can lead to interactions with active sites in the GC system, resulting in poor peak shape and decreased signal intensity. dshs-koeln.de The use of a deuterated internal standard, such as this compound-d3, can help to mitigate these issues by acting as a carrier and saturating active sites. dshs-koeln.de

Advanced GC-MS techniques offer enhanced performance:

GC-MS/MS (Tandem Mass Spectrometry): This technique provides increased selectivity by monitoring specific fragmentation transitions of the analyte, effectively reducing background noise and improving the signal-to-noise ratio. dshs-koeln.de It is particularly useful for analyzing complex matrices. gcms.cz

GC-HRMS (High-Resolution Mass Spectrometry): HRMS instruments can measure the mass-to-charge ratio of ions with very high accuracy, allowing for the determination of the elemental composition of the analyte and distinguishing it from isobaric interferences. dshs-koeln.de

GC-QTOF-MS (Quadrupole Time-of-Flight Mass Spectrometry): This hybrid instrument combines the scanning capabilities of a quadrupole with the high mass accuracy of a TOF analyzer, enabling both targeted quantification and non-targeted screening.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Variants (LC-HRMS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the analysis of this compound and its conjugates. nih.govnih.gov This is largely due to its ability to analyze compounds directly in the liquid phase without the need for derivatization, and its compatibility with soft ionization techniques like ESI. researchgate.netnih.gov

LC-MS/MS methods for this compound are known for their high sensitivity and specificity. dshs-koeln.denih.gov For instance, a method for the direct detection of intact this compound glucuronide by LC-MS/MS achieved a limit of detection of 50 pg/mL, significantly prolonging the detection window of stanozolol use. nih.gov The optimization of MS/MS parameters, such as collision energy, is crucial for achieving high sensitivity by maximizing the production of characteristic product ions. dshs-koeln.de

LC-HRMS (High-Resolution Mass Spectrometry): The coupling of LC with HRMS instruments, such as TOF or Orbitrap analyzers, provides highly accurate mass measurements, which is invaluable for the unambiguous identification of metabolites in complex samples like urine. researchgate.net This is particularly useful in anti-doping analysis where strict identification criteria must be met.

Table 3: Comparison of Mass Spectrometric Techniques for this compound

| Technique | Advantages | Disadvantages | Typical Application |

|---|---|---|---|

| GC-MS | Established technique, good for non-polar compounds. | Requires derivatization, potential for analyte degradation. dshs-koeln.de | Routine screening after derivatization. dshs-koeln.de |

| GC-MS/MS | High selectivity, reduced matrix interference. gcms.cz | Requires derivatization, can be complex to optimize. | Confirmatory analysis in complex matrices. dshs-koeln.de |

| LC-MS/MS | High sensitivity and specificity, no derivatization needed, suitable for polar and conjugated metabolites. dshs-koeln.denih.gov | Susceptible to matrix effects (ion suppression/enhancement). nih.gov | Gold standard for quantification and confirmation of this compound and its glucuronide. nih.govnih.govnih.gov |

| LC-HRMS | High mass accuracy for confident identification, enables non-targeted screening. researchgate.net | Higher instrument cost. | Metabolite identification and confirmation in anti-doping. researchgate.net |

Ionization Techniques (e.g., Electron Impact, Electrospray Ionization, Chemical Ionization)

The choice of ionization technique is critical as it determines how ions are generated from the analyte molecules before they enter the mass analyzer.

Electron Impact (EI): This is a "hard" ionization technique commonly used in GC-MS. emory.edu It involves bombarding the analyte with high-energy electrons, leading to extensive fragmentation. alfa-chemistry.com While this fragmentation provides a characteristic fingerprint for identification, the molecular ion may be weak or absent, making molecular weight determination difficult. emory.edu

Electrospray Ionization (ESI): ESI is a "soft" ionization technique that is the standard for LC-MS. emory.edunthu.edu.tw It generates ions from a solution by creating a fine spray of charged droplets. nthu.edu.tw ESI is particularly well-suited for polar, large, and thermally labile molecules like this compound and its glucuronide conjugate, typically forming protonated molecules [M+H]+ with minimal fragmentation. dshs-koeln.denih.gov Positive ion mode is generally used for the detection of this compound. dshs-koeln.de

Chemical Ionization (CI): CI is a softer ionization technique than EI and is also used with GC-MS. nthu.edu.tw It involves the use of a reagent gas (e.g., methane) to ionize the analyte through proton transfer reactions. nthu.edu.tw This results in less fragmentation than EI, often producing a strong protonated molecular ion, which is useful for confirming the molecular weight of the analyte. researchgate.net

Specific Ion Monitoring and Multiple Reaction Monitoring Development

The development of sensitive and specific analytical methods is crucial for the detection of this compound. nih.govnih.gov Mass spectrometry-based techniques, particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), are the standard for analyzing stanozolol and its metabolites. dshs-koeln.denih.gov However, this compound can present challenges in GC analysis due to its pyrazole structure, which can interact with active sites in the system, leading to signal reduction. dshs-koeln.de

To enhance sensitivity and specificity, tandem mass spectrometry (MS/MS) is often employed. nih.govdshs-koeln.degcms.cznih.gov This involves selecting a specific precursor ion of the analyte and then monitoring one or more of its characteristic product ions. This technique is known as Multiple Reaction Monitoring (MRM) when using a triple quadrupole mass spectrometer or product ion scan mode with an ion trap mass spectrometer. dshs-koeln.derug.nl

In the analysis of this compound and its glucuronide, specific precursor and product ion transitions are monitored. For instance, in an LC-MS/MS method, one strategy involves monitoring the transition of the in-source fragment [M+H-gluc]+ (m/z 345) to a product ion (m/z 97) for this compound glucuronide, which can reduce interference compared to monitoring the direct [M+H]+ transition (m/z 521) to m/z 345. waters.com For the free (unconjugated) this compound, common MRM transitions in positive electrospray ionization mode include m/z 345 to various product ions such as 81, 97, and 109. dshs-koeln.de

The selection of these ion transitions is optimized to maximize signal intensity and minimize background noise from the matrix, such as urine. waters.com For example, while some ion transitions are common to many glucuronide metabolites, they may suffer from significant background interference. waters.com In such cases, more specific transitions or the use of in-source fragmentation can provide a more selective and sensitive analysis. waters.com

The table below details some of the mass spectrometry parameters used in the analysis of this compound and its related compounds.

| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) | Technique | Reference |

| This compound | 345 | 81, 97, 109 | LC-MS/MS | dshs-koeln.de |

| This compound-bis-OTMS-NHFB | 669 | - | GC-MS (SIM) | oup.com |

| This compound-TMS | 545 | 387 | GC-MS/MS | gcms.cz |

| This compound Glucuronide | 521 ([M+H]+) | 345 | LC-MS/MS | waters.com |

| This compound Glucuronide (in-source fragment) | 345 ([M+H-gluc]+) | 97 | LC-MS/MS | waters.com |

Analytical Method Validation and Performance Metrics in Research

The validation of analytical methods is a critical step to ensure the reliability and accuracy of research findings. This process involves assessing several key performance metrics.

The limit of detection (LOD) is a crucial parameter, representing the lowest concentration of an analyte that can be reliably detected. For this compound, various analytical methods have achieved low detection limits. For instance, an LC-MS/MS method for the direct detection of intact this compound glucuronide reported an LOD of 50 pg/mL. nih.gov Another LC-ESI/MS ion trap method determined the LOD for this compound to be in the range of 0.2-0.5 ng/mL in human urine. dshs-koeln.de A GC/MS method operating in selected ion monitoring (SIM) mode established a detection limit of approximately 1 ng/mL. oup.comnih.gov Furthermore, a GC-MS/MS assay has been described for detecting this compound at picogram levels. nih.gov

The sensitivity of a method can be influenced by the sample preparation technique. A study comparing two extraction procedures for GC/HRMS analysis found that a method incorporating solid-phase extraction (SPE) improved the detection limit to 1 ng/mL. bioline.org.brnih.gov

The following table summarizes the reported limits of detection for this compound using different analytical techniques.

| Analytical Technique | Matrix | Limit of Detection (LOD) | Reference |

| LC-MS/MS | Human Urine | 50 pg/mL | nih.gov |

| LC-ESI/MS Ion Trap | Human Urine | 0.2-0.5 ng/mL | dshs-koeln.de |

| GC-MS (SIM) | Urine | ~1 ng/mL | oup.comnih.gov |

| GC-MS/MS | Biological Fluids | pg levels | nih.gov |

| GC/HRMS | Human Urine | 1 ng/mL | bioline.org.brnih.gov |

| LC-MS/MS | Rat Hair | 0.25 pg/mg | researchgate.net |

| LC-MS/MS | Rat Urine or Serum | 0.125 ng/mL | researchgate.net |

Specificity and selectivity refer to the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other components in the sample matrix. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are powerful tools for achieving high specificity. dshs-koeln.de

In complex biological matrices like urine, co-extracted and co-eluted substances can interfere with the analysis. nih.gov Optimized sample preparation, such as the use of specific solid-phase extraction (SPE) cartridges, can significantly reduce these matrix effects. nih.gov For example, a mixed-mode anion exchange SPE column was found to be effective in reducing matrix effects for the LC-MS/MS analysis of stanozolol metabolites in animal urine. nih.gov

The choice of MRM transitions is also critical for selectivity. For some metabolites, monitoring common fragment ions may result in low specificity due to interference from endogenous compounds. waters.com In such cases, selecting more specific product ions or using in-source fragmentation can enhance selectivity. waters.com The development of methods that can distinguish between different metabolites, such as this compound, 4β-hydroxystanozolol, and 16β-hydroxystanozolol, is a testament to the high selectivity achievable with modern analytical techniques. dshs-koeln.denih.gov

For accurate quantification, an internal standard is often used to compensate for variations in sample preparation and instrument response. oup.com The ideal internal standard is an isotopically labeled version of the analyte, such as a deuterated analogue, because it has nearly identical chemical and physical properties to the unlabeled compound. dshs-koeln.denih.govscielo.br

Deuterated analogues of this compound, such as this compound-d3 and pentadeuterated this compound, have been synthesized and used as internal standards. dshs-koeln.denih.gov The use of this compound-d3 has been shown to improve the detection of this compound in GC/HRMS and GC/tandem-MS analysis by acting as a carrier and saturating active sites in the GC system. dshs-koeln.de This leads to improved peak shape and a better signal-to-noise ratio. dshs-koeln.de

Quantitative methods are typically validated by constructing a calibration curve using samples with known concentrations of the analyte and a constant concentration of the internal standard. oup.com The linearity of the method is assessed by the correlation coefficient of the calibration curve, which should ideally be close to 1. rivm.nl

The table below lists some of the internal standards used in the analysis of this compound.

| Internal Standard | Analyte(s) | Analytical Technique | Reference |

| Calusterone | Stanozolol, this compound | GC/MS | oup.comnih.gov |

| This compound-d3 | This compound | GC/HRMS, GC/tandem-MS | dshs-koeln.de |

| Pentadeuterated this compound | Stanozolol metabolites | LC-MS, GC-MS | nih.gov |

| Stanozolol-d3 | Stanozolol, 4β-hydroxy-stanozolol, 16β-hydroxy-stanozolol | HPLC-MS | rivm.nl |

| 17α-methyl testosterone | This compound | GC/HRMS | bioline.org.brnih.gov |

Reproducibility refers to the ability of a method to produce consistent results over time and under different operating conditions, while robustness is a measure of its capacity to remain unaffected by small, deliberate variations in method parameters. nih.gov These are important aspects of method validation, ensuring that the method is reliable for routine use. nih.gov

Studies on the analysis of this compound have demonstrated the reproducibility of the developed methods. For example, an LC/MS/MS method for screening anabolic steroids, including this compound, was validated for its reproducibility. nih.gov Similarly, a sensitive and reproducible LC-ESI(+)/MS2 method for the determination of 3'-OH-Stan in human urine has been developed. dshs-koeln.de The use of deuterated internal standards also contributes to the reproducibility of quantitative methods by compensating for variations in the analytical process. dshs-koeln.de Robustness is demonstrated by the consistent performance of the method despite minor changes in factors such as mobile phase composition, pH, or column temperature.

Synthesis and Characterization of Research Reference Materials

Enzymatic and In Vitro Synthesis of 3'-Hydroxystanozolol Glucuronide

In humans, this compound is primarily excreted in urine as a glucuronide conjugate. dshs-koeln.denih.gov This biotransformation is an enzymatic process that occurs in the liver. The direct analysis of these intact glucuronide conjugates is a valuable tool in anti-doping laboratories. researchgate.net The lack of commercially available reference standards for many drug conjugates presents an analytical challenge. researchgate.net To address this, in vitro incubations are utilized to produce these reference materials. researchgate.net While specific details of the large-scale enzymatic synthesis of this compound glucuronide are proprietary to commercial suppliers, the process generally involves incubating this compound with liver microsomes (a source of UDP-glucuronosyltransferase enzymes) and a cofactor, UDP-glucuronic acid. This mimics the natural metabolic pathway to generate the glucuronidated product. The resulting this compound glucuronide can then be purified and used as a certified reference material. thermofisher.com

Isotopic Labeling for Internal Standards in Analytical Research

Stable isotope-labeled internal standards are essential for accurate quantification in mass spectrometry-based analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). acanthusresearch.comcrimsonpublishers.com These standards have nearly identical chemical and physical properties to the analyte of interest but a different mass, allowing for correction of variations during sample preparation and analysis. acanthusresearch.com

For this compound, both pentadeuterated (d5) and trideuterated (d3) versions have been synthesized to serve as internal standards. nih.govdshs-koeln.de The synthesis of 16,16,20,20,20-pentadeuterio-3'-hydroxystanozolol has been described as a nine-step process. nih.gov The use of this compound-d3 as an internal standard has been shown to improve the detection of this compound, especially at low concentrations. dshs-koeln.de The deuterated standard can saturate active sites in the gas chromatograph, acting as a carrier and leading to improved peak shape and signal intensity for the unlabeled analyte. dshs-koeln.de

| Isotopically Labeled Compound | Number of Deuterium Atoms | Application |

| 16,16,20,20,20-pentadeuterio-3'-hydroxystanozolol | 5 | Internal standard for mass spectrometry nih.gov |

| This compound-d3 | 3 | Internal standard for mass spectrometry dshs-koeln.de |

Purity Assessment and Structural Elucidation for Reference Materials

Ensuring the purity and correct structural identity of reference materials is critical for their use in analytical testing. A combination of analytical techniques is employed for the characterization of synthesized this compound and its conjugates.

High-performance liquid chromatography (HPLC) is often used to assess the purity of the reference material by separating the main compound from any impurities or byproducts of the synthesis. nih.gov

Mass spectrometry (MS), often coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS), is used to confirm the molecular weight of the compound. dshs-koeln.denih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition. dshs-koeln.de Tandem mass spectrometry (MS/MS) is used to study the fragmentation pattern of the molecule, which serves as a structural fingerprint. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules. Both 1D (¹H and ¹³C) and 2D NMR experiments are used to determine the precise connectivity of atoms and the stereochemistry of the molecule, confirming that the synthesized compound has the correct structure of this compound. nih.govresearchgate.net

The combination of these techniques ensures that the reference material is of high purity and has a well-defined structure, making it suitable for use in demanding analytical applications such as doping control. researchgate.net

| Analytical Technique | Purpose in Characterization |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, separation of impurities nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Molecular weight confirmation, structural information dshs-koeln.denih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Molecular weight confirmation, structural fragmentation pattern researchgate.netresearchgate.net |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement, elemental composition confirmation dshs-koeln.de |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural elucidation, stereochemistry determination nih.govresearchgate.net |

Stability and Storage Research for 3 Hydroxystanozolol and Its Conjugates

Degradation Kinetics and Pathways in Different Matrices and Conditions

Studies on the stability of 3'-Hydroxystanozolol glucuronide (3STANG) have been conducted in various matrices, including aqueous solutions and organic solvents. An accelerated stability study over 62 days at 37°C evaluated its behavior in hydrochloric acid (pH 0.5), acetate (B1210297) buffer (pH 5.2), and methanol (B129727) dshs-koeln.de. This research indicated that 3STANG is generally stable in solution dshs-koeln.de.

The degradation kinetics, measured by half-life (t1/2), vary significantly depending on the matrix and pH. In methanol, a common solvent for analytical standards, the half-life of 3STANG at 37°C was determined to be 153 days. In acetate buffer (pH 5.2), which mimics physiological urine pH, the compound demonstrated even greater stability, with a half-life of 376 days at 37°C. However, under strongly acidic conditions (pH 0.5), the degradation rate increased considerably, resulting in a half-life of 15 days at 37°C dshs-koeln.de.

While specific degradation pathways for this compound itself are not extensively detailed beyond general degradation, it is known that glucuronide conjugates, such as 3STANG, can undergo deconjugation. For instance, in wastewater analysis, steroid glucuronides, including this compound glucuronide, have been observed to fully transform within 12 hours in simulated sewer environments uq.edu.au. This suggests that enzymatic or microbial activity in complex matrices can lead to the breakdown of the glucuronide conjugate.

Table 1: Half-Life of this compound Glucuronide (3STANG) at 37°C in Different Matrices dshs-koeln.de

| Matrix | pH (Approximate) | Half-Life (t1/2) at 37°C |

| Methanol | N/A | 153 days |

| Acetate Buffer | 5.2 | 376 days |

| Hydrochloric Acid | 0.5 | 15 days |

Influence of pH and Temperature on Compound Stability

The stability of this compound and its glucuronide conjugate is significantly influenced by both pH and temperature. As demonstrated by the half-life data, highly acidic conditions (pH 0.5) lead to a much faster degradation of this compound glucuronide compared to less acidic or near-neutral conditions (pH 5.2) dshs-koeln.de. This highlights the importance of pH control for samples and standards containing these compounds.

Temperature also plays a crucial role in compound stability. The half-life values reported at 37°C indicate that while the compound is generally stable, elevated temperatures accelerate degradation dshs-koeln.de. Conversely, lower temperatures are associated with enhanced stability. For example, analytical standards of this compound and its deuterated analog are recommended for storage at -20°C, implying improved long-term stability at colder temperatures lgcstandards.comcaymanchem.comrivm.nl.

Long-Term Storage Protocols for Analytical Standards and Research Samples

Effective long-term storage protocols are essential to preserve the integrity and concentration of this compound and its conjugates for analytical and research purposes.

For analytical standards , specific recommendations are available:

Anhydrous this compound reference material should be stored at or below 4°C in a closed container, in a dry, dark area industry.gov.au. This material has demonstrated stability over a period of six years industry.gov.au.

3'-Hydroxy Stanozolol (B1681124) (analytical reference standard) is reported to be stable for at least 4 years when stored at -20°C caymanchem.com.

Stock solutions of stanozolol and its metabolites, including this compound, prepared in ethanol, should be stored in the dark at approximately -20°C (not exceeding -10°C) for a maximum period of 5 years. Working solutions, typically prepared by dilution of stock solutions, are stable for up to 6 months when stored in the dark at approximately 4°C (ranging from 1-10°C) rivm.nl.

Deuterated internal standards, such as this compound-d5, are also recommended for long-term storage at -20°C lgcstandards.com.

For research samples , particularly biological matrices like urine, specific storage conditions are advised to ensure analyte stability:

Urine samples containing stanozolol metabolites, including this compound glucuronide, have shown stability when stored frozen at -20°C for up to 240 days. Furthermore, these samples remained stable after undergoing up to five freeze-thaw cycles x-mol.netacs.org.

For analyses planned within a shorter timeframe (e.g., two days), urine samples can be stored at approximately 4°C (ranging from 1-10°C) rivm.nl.

General guidelines from anti-doping agencies recommend that samples be stored frozen under appropriate conditions for long-term preservation usada.org.

These protocols underscore the importance of low-temperature storage for maintaining the chemical integrity of this compound and its conjugates over extended periods, particularly for sensitive analytical applications.

Table 2: Recommended Long-Term Storage Conditions

| Compound/Sample Type | Storage Temperature | Storage Duration/Notes | Source |

| Anhydrous this compound Reference Material | ≤ 4°C | In closed, dry, dark area; stable for 6 years (unopened) | industry.gov.au |

| 3'-Hydroxy Stanozolol Analytical Reference Standard | -20°C | ≥ 4 years stability | caymanchem.com |

| This compound-d5 | -20°C | Long-term storage conditions | lgcstandards.com |

| Stock Solutions (in ethanol) of this compound and Metabolites | -20°C to -10°C | Max 5 years, in the dark | rivm.nl |

| Working Solutions of this compound and Metabolites | 4°C to 10°C | Max 6 months, in the dark | rivm.nl |

| Urine Samples (containing this compound glucuronide) | -20°C | Stable for 240 days; stable after 5 freeze-thaw cycles. For analysis within 2 days, 4°C is acceptable (1-10°C range). Long-term storage generally frozen. | rivm.nlx-mol.netacs.orgusada.org |

Applications of 3 Hydroxystanozolol Research in Forensic and Anti Doping Sciences

Investigation of Detection Windows for Stanozolol (B1681124) Metabolites

The detection window is a crucial factor in anti-doping testing, representing the period during which a substance or its metabolites can be identified in a biological sample. For stanozolol, research into its metabolites, including 3'-hydroxystanozolol, has been pivotal in extending these detection times.

Following a single oral dose of stanozolol, its hydroxylated metabolites are typically detectable at low nanogram per milliliter (ng/mL) levels for up to 3–4 days. spandidos-publications.com The peak excretion of these monohydroxylated metabolites, which include this compound, generally occurs between 8 and 17 hours after oral administration. spandidos-publications.comnih.gov However, the primary metabolites of stanozolol are unique and can be found in urine for as long as 10 days after a single 5–10 mg oral dose. wikipedia.org

The discovery of new long-term metabolites in 2013 significantly extended the detection window for stanozolol. usada.org For instance, the phase-II metabolites stanozolol-N-glucuronide and 17-epistanozolol-N-glucuronide have been shown to have detection windows of up to 12 days and nearly 28 days, respectively. uit.nonih.gov In one study, 17-epistanozolol-N-glucuronide was detectable for up to 672 hours (28 days) post-administration. thermofisher.com This extended visibility allows for more effective retrospective analysis of stored samples. usada.org

The detection window can also vary depending on the biological matrix being tested. While urine testing can detect stanozolol and its derivatives for 2-4 weeks, hair analysis offers a much longer retrospective view, with detection possible for several months to even years, depending on the hair length. teletest.ca In rat studies, both stanozolol and this compound remained readily detectable in hair for 6 weeks post-treatment. mdpi.com

Table 1: Detection Windows of Stanozolol and its Metabolites

| Compound | Biological Matrix | Detection Window |

|---|---|---|

| Stanozolol | Urine | 2-4 weeks teletest.ca |

| This compound | Urine | Up to 10 days wikipedia.org |

| Stanozolol-N-glucuronide | Urine | Up to 12 days uit.nonih.gov |

| 17-epistanozolol-N-glucuronide | Urine | Up to 28 days uit.nonih.govthermofisher.com |

| Stanozolol & this compound | Hair | 6 weeks (in rats) mdpi.com |

Development of Strategies for Enhanced Retrospective Detection

Improving the ability to retrospectively detect stanozolol use is a key area of research, with a significant focus on identifying long-term metabolites and refining analytical techniques.

The discovery of long-term metabolites has been a game-changer. The identification of stanozolol-N-glucuronide and particularly 17-epistanozolol-N-glucuronide, detectable for up to 28 days, has dramatically increased the window for detecting stanozolol abuse. usada.orguit.nonih.govthermofisher.com This allows anti-doping agencies to re-analyze stored samples with a much higher chance of finding previously missed positive cases. usada.orgresearchgate.net Research has identified numerous stanozolol metabolites, with some studies finding as many as 48, nine of which were detectable for over 15 days. researchgate.net

Advancements in analytical instrumentation have also been crucial. The move from gas chromatography-mass spectrometry (GC-MS) to more sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) has enabled the detection of lower concentrations of metabolites, including this compound glucuronide, at levels more than 50 times lower than previously possible. spandidos-publications.comnih.gov High-resolution mass spectrometry (HRMS) is another powerful tool that improves detection limits. dshs-koeln.de

Furthermore, the use of specific internal standards, such as this compound-d3, has been shown to improve the reliability and sensitivity of GC-based detection methods by mitigating issues with the analyte's interaction with the instrument. dshs-koeln.de Direct analysis of phase II metabolites, like glucuronides, without prior hydrolysis can also enhance detection by improving ionization efficiency. researchgate.netwada-ama.org

Research into Endogenous vs. Exogenous Origin Differentiation

A critical challenge in anti-doping science is distinguishing between prohibited substances produced naturally by the body (endogenous) and those introduced from an external source (exogenous). Stanozolol is a synthetic anabolic steroid derived from dihydrotestosterone (B1667394) and is considered an exogenous substance. nih.govdrugbank.com

Research in this area focuses on identifying unique metabolic signatures that unequivocally point to the use of synthetic stanozolol. The primary metabolites of stanozolol are unique to the drug itself, which aids in its identification as an external substance. wikipedia.org The detection of specific metabolites like this compound and its conjugates serves as a definitive marker for the administration of stanozolol.

The World Anti-Doping Agency (WADA) maintains a list of prohibited substances, and stanozolol is classified as an exogenous anabolic agent, meaning its presence in an athlete's sample at any concentration is a violation. usada.org Therefore, the research focus is less on differentiating from a naturally occurring counterpart and more on ensuring the analytical methods are specific and sensitive enough to detect its presence and its unique metabolites without ambiguity.

Studies on Inadvertent Exposure Scenarios and Threshold Level Research

A growing area of concern and research is the possibility of athletes testing positive for prohibited substances due to inadvertent exposure, such as through contaminated meat or supplements.

Stanozolol is used in veterinary medicine to promote growth in animals. spandidos-publications.comnih.gov This raises the possibility that athletes consuming meat from treated animals could ingest residues of the steroid, leading to a positive doping test. nih.gov Research suggests that the concentrations of metabolites detected in urine following the consumption of contaminated meat are expected to be very low, typically well below 1 ng/mL. nih.gov

To address this, research is needed to establish threshold levels for metabolites like this compound. nih.gov The World Anti-Doping Agency (WADA) has set a Minimum Required Performance Level (MRPL) for this compound at 2 ng/mL in urine. spandidos-publications.comnih.govdshs-koeln.de This means that accredited laboratories must be able to reliably detect the substance at or below this concentration. nih.gov However, with the advent of more sensitive detection methods capable of identifying metabolites at the picogram per milliliter (pg/mL) level, there is a need for studies to determine if these ultra-low concentrations could result from inadvertent exposure. spandidos-publications.comnih.gov Such research would help ensure that adverse analytical findings correspond to intentional doping rather than accidental ingestion. nih.gov

Matrix-Specific Detection Challenges and Solutions

The choice of biological matrix (e.g., urine, hair, serum) for testing presents unique challenges and advantages for the detection of this compound.

Urine: Urine is the most common matrix for routine anti-doping tests. nih.gov Stanozolol itself is found in low concentrations in urine due to rapid metabolism. ugent.beresearchgate.net Therefore, the focus is on detecting its metabolites, such as this compound, which are excreted in higher concentrations, primarily as glucuronide conjugates. researchgate.netugent.beresearchgate.net A challenge with urine analysis is the relatively short detection window for some metabolites. spandidos-publications.com However, the development of highly sensitive LC-MS/MS methods has significantly improved detection capabilities, even allowing for direct "dilute-and-inject" analysis of glucuronide conjugates. thermofisher.com

Hair: Hair analysis offers a much longer detection window, providing a history of drug use over months. teletest.caresearchgate.net Both stanozolol and this compound can be detected in hair. mdpi.com Interestingly, the parent drug is often found in higher concentrations than its metabolites in hair. researchgate.net A study on bodybuilders found stanozolol in their hair, but its urinary metabolite this compound was not detected. researchgate.net Hair analysis can be particularly useful for out-of-competition testing and for complementing urine tests. mdpi.com However, the incorporation of drugs into hair can be influenced by factors like hair color. scispace.com

Serum: Serum analysis provides information on recent drug use. nih.gov Methods have been developed for the simultaneous determination of stanozolol and this compound in serum using LC-MS/MS. mdpi.com While the detection window in blood is generally shorter than in urine (1-4 weeks for most anabolic steroids), it can still be a valuable tool, especially when used in conjunction with hair and urine analysis to provide a comprehensive picture of an individual's drug use history. teletest.canih.gov

Table 2: Matrix-Specific Detection Characteristics for Stanozolol and its Metabolites

| Biological Matrix | Key Analytes | Advantages | Challenges |

|---|---|---|---|

| Urine | This compound, other hydroxylated metabolites, N-glucuronides spandidos-publications.comuit.no | Non-invasive, well-established methods, detection of long-term metabolites nih.govthermofisher.com | Rapid metabolism of parent drug, shorter detection window for some metabolites compared to hair spandidos-publications.comugent.beresearchgate.net |

| Hair | Stanozolol, this compound mdpi.comresearchgate.net | Long detection window (months), retrospective analysis of habitual use teletest.caresearchgate.net | Lower concentration of metabolites, potential for external contamination, incorporation influenced by hair characteristics researchgate.netscispace.com |

| Serum | Stanozolol, this compound mdpi.com | Information on recent drug use nih.gov | Shorter detection window than urine and hair, invasive collection teletest.ca |

Research into Interference from Co-Administered Substances

The co-administration of other substances, such as medications, can potentially interfere with the metabolism and excretion of stanozolol, thereby affecting its detection. A notable example that has been studied is the non-steroidal anti-inflammatory drug (NSAID) diclofenac (B195802).

In vitro studies have shown that diclofenac can inhibit the enzymatic process of steroid glucuronidation, which is a key step in the metabolism and elimination of stanozolol and its metabolites. mdpi.comnih.gov This inhibition could theoretically lead to lower concentrations of glucuronidated metabolites in urine, making detection more difficult.

An in vivo study in rats investigated this interaction. mdpi.comnih.gov The results showed that the co-administration of diclofenac significantly reduced the urinary excretion of this compound, to the point where it was undetectable in most urine samples. mdpi.comnih.gov This finding highlights a significant challenge for urine-based doping tests, as athletes commonly use NSAIDs like diclofenac. mdpi.com

However, the same study revealed that this interference did not affect the detection of stanozolol and this compound in hair. mdpi.comnih.gov Levels of both compounds in hair remained readily detectable despite the co-administration of diclofenac. mdpi.com This suggests that hair analysis may be a more robust method for detecting stanozolol use in individuals who are also taking substances that can interfere with urinary excretion pathways. mdpi.comresearchgate.net

This research underscores the importance of understanding potential drug-drug interactions in the context of anti-doping testing and suggests that a multi-matrix approach (e.g., analyzing both urine and hair) could be beneficial in overcoming such challenges. mdpi.comnih.gov

Future Directions and Emerging Research Areas in the Analysis of 3 Hydroxystanozolol

The pursuit of more sensitive, comprehensive, and predictive methods for the detection of stanozolol (B1681124) metabolites like 3'-hydroxystanozolol is a continuous endeavor in analytical chemistry and anti-doping science. Research is actively exploring innovative technologies and methodologies to overcome the limitations of current approaches and to stay ahead of emerging challenges. The future of this compound analysis lies in the integration of advanced instrumentation, multi-omics platforms, computational modeling, and the exploration of alternative biological samples.

Q & A

Q. How can 3'-Hydroxystanozolol be distinguished from stanozolol using mass spectrometry?

Answer: The distinction relies on characteristic fragmentation patterns in their mass spectra. Stanozolol exhibits a dominant peak at m/z 81.1 , while this compound shows a prominent peak at m/z 97.1 due to hydroxylation. Secondary peaks (e.g., m/z 329.5 for stanozolol vs. m/z 345.5 for this compound) further aid differentiation. Researchers should compare ion ratios and retention times using LC-MS/MS for confirmation .

Q. What are the major metabolites of stanozolol in biological systems, and how do they influence detection strategies?

Answer: Stanozolol undergoes hepatic metabolism to form This compound , 4β-Hydroxystanozolol , and 16β-Hydroxystanozolol , with this compound being the most potent and persistent metabolite . Detection strategies prioritize these metabolites due to their extended urinary excretion windows. LC-MS/MS methods targeting hydroxylated metabolites (e.g., m/z 386.4 for this compound) are critical for anti-doping analyses .

Q. What sample preparation techniques are effective for extracting this compound from complex matrices like liver tissue?

Answer: Mechanical homogenization followed by liquid-liquid extraction (e.g., ethyl acetate) is standard. For enhanced recovery, dummy molecularly imprinted polymers (DMIPs) using methacrylic acid and ethylene glycol dimethacrylate (1:10:80 template ratio) achieve ~97.8% recovery for this compound. Post-extraction, evaporation under nitrogen and reconstitution in acetonitrile optimize LC-MS compatibility .

Advanced Research Questions

Q. How do drug interactions, such as diclofenac co-administration, influence the detection of this compound in anti-doping analyses?

Answer: Diclofenac inhibits glucuronidation, increasing circulating levels of this compound in blood (H1 hypothesis) while reducing urinary excretion (H2 hypothesis). Experimental designs should include longitudinal sampling (e.g., weeks S1–S6 post-administration) to monitor metabolite redistribution. Hair analysis is recommended for long-term detection, as diclofenac elevates hair metabolite levels (up to 120× LLOQ) despite urinary suppression .

Q. How can solid-phase extraction (SPE) methods be optimized for simultaneous recovery of stanozolol metabolites with varying polarities?

Answer: A dummy template approach with stanozolol as a proxy template improves cross-reactivity for hydroxylated metabolites. Optimized DMIPs combined with UHPLC-MS/MS achieve detection limits of 0.91 ng/mL. Key parameters:

| Metabolite | Recovery (%) |

|---|---|

| This compound | 97.80 ± 13.8 |

| 4β-Hydroxystanozolol | 83.16 ± 7.50 |

| 16β-Hydroxystanozolol | 69.98 ± 2.02 |

| Validation against WADA guidelines ensures compliance . |

Q. What methodological considerations are critical when correlating this compound levels with telomerase activity in liver tissue?

Answer: Non-normal data distributions (e.g., TERT/PTEN expression) necessitate non-parametric tests like Spearman’s correlation. In stanozolol-treated rats, this compound shows a moderate negative correlation with telomerase activity (Spearman’s r = -0.566, p = 0.055), suggesting dose-dependent cellular aging. IHC staining for TERT and PTEN in liver parenchyma complements LC-MS quantification to validate mechanistic hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.